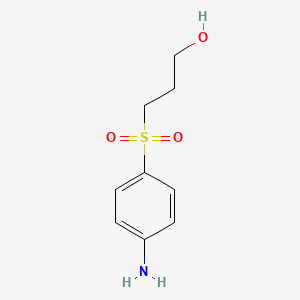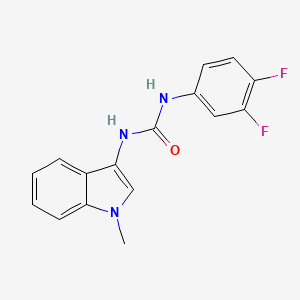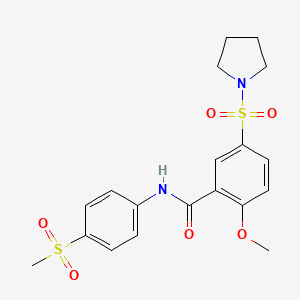
2-methoxy-N-(4-(methylsulfonyl)phenyl)-5-(pyrrolidin-1-ylsulfonyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methoxy-N-(4-(methylsulfonyl)phenyl)-5-(pyrrolidin-1-ylsulfonyl)benzamide is a chemical compound that has been synthesized for its potential use in scientific research. This compound is of particular interest due to its unique structure and potential applications in the field of biochemistry and physiology.
Wissenschaftliche Forschungsanwendungen
Cardiac Function Enhancement
A substance closely related to the chemical , AR-L 115 BS, demonstrated a positive inotropic effect, potentially beneficial for treating cardiac insufficiency. The administration of this compound led to improvements in left ventricular function, such as an increase in the ejection fraction and a decrease in end-systolic volume and end-diastolic pressure, without significantly altering heart rate and systolic blood pressure (Ruffmann, Mehmel, & Kübler, 1981).
Neurological Disorder Imaging
Another closely related compound, [123I]-(S)-IBZM, is primarily used for neuropsychiatric disorder imaging like schizophrenia and Parkinson's disease. Moreover, it's been experimentally utilized for melanoma imaging due to the ectodermic origin of melanocytes and the presence of melanin in the substantia nigra. Studies have shown its efficacy in detecting melanoma metastases (Maffioli et al., 1994).
Gastrointestinal Motility
Sulpiride, which has a similar chemical structure, was found to stimulate gastric motility in patients with dyspepsia and peptic ulcer. This medication initiated rhythmic activity and increased the frequency and strength of contractions without significantly affecting baseline pressure, hinting at its potential for treating conditions like gastric ulcer (Stadaas & Aune, 1972).
Hormonal Effects
Tiapride, a dopamine antagonist and chemically akin to the discussed compound, was observed to increase serum prolactin levels without affecting serum levels of luteinising hormone (LH) and follicle-stimulating hormone (FSH), even in the absence of symptoms like amenorrhoea or galactorrhoea. This suggests its selective hormonal effects, potentially useful in treating disorders associated with dopamine dysregulation (Aschoff, Claus, & Hetzel, 1982).
Breast Cancer Imaging
In the realm of oncology, P-(123)I-MBA, a compound structurally related, showed potential in visualizing primary breast tumors in humans in vivo, due to its preferential binding to sigma receptors overexpressed on breast cancer cells. This suggests a promising diagnostic tool for breast cancer, opening avenues for non-invasive assessment and monitoring of the disease (Caveliers et al., 2002).
Eigenschaften
IUPAC Name |
2-methoxy-N-(4-methylsulfonylphenyl)-5-pyrrolidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O6S2/c1-27-18-10-9-16(29(25,26)21-11-3-4-12-21)13-17(18)19(22)20-14-5-7-15(8-6-14)28(2,23)24/h5-10,13H,3-4,11-12H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXSYNZKLYIEVMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCCC2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-N-(4-(methylsulfonyl)phenyl)-5-(pyrrolidin-1-ylsulfonyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-2-((2-(indolin-1-yl)-2-oxoethyl)thio)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2645327.png)
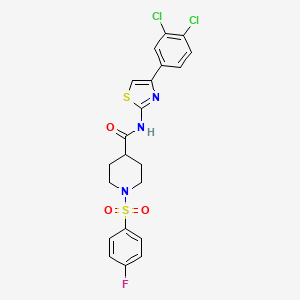
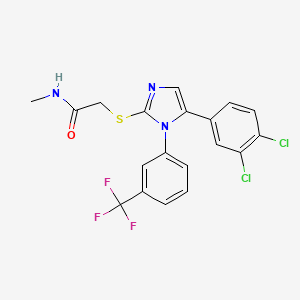
![1-[2-Hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B2645331.png)

![Ethyl 4-(4-fluorophenyl)-6-{[(4-methylphenyl)sulfonyl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2645335.png)
![Methyl (E)-4-[2-(2,3-dihydroindol-1-ylsulfonyl)ethylamino]-4-oxobut-2-enoate](/img/structure/B2645337.png)
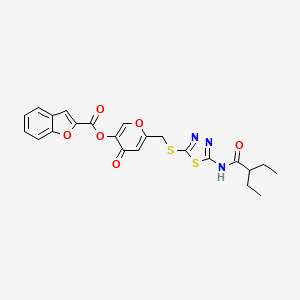
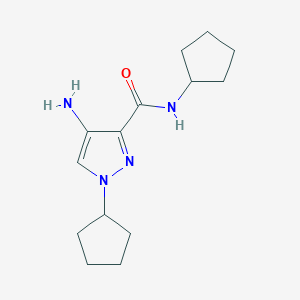
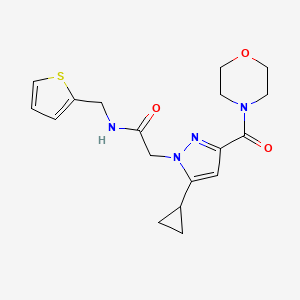
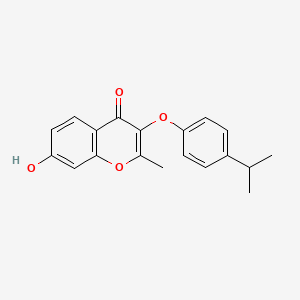
![2-{(E)-[(3-bromophenyl)imino]methyl}-6-ethoxyphenol](/img/structure/B2645345.png)
